

N,N-Di-(beta-carboethoxyethyl)methylamine solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

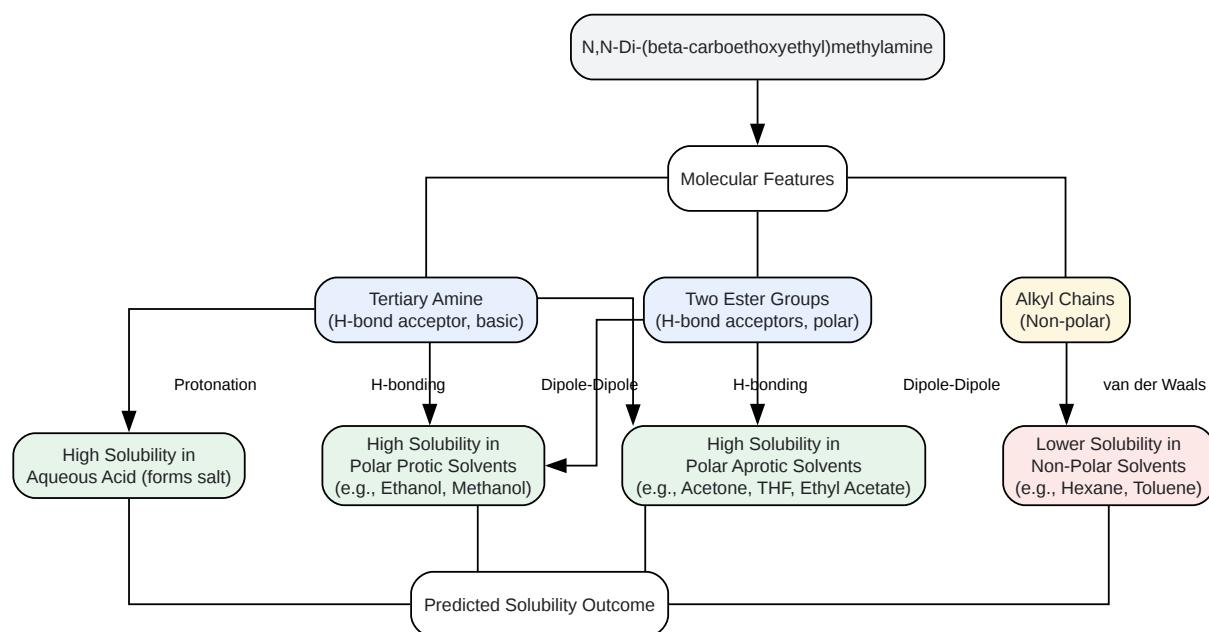
Compound of Interest

Compound Name:	<i>N,N-Di-(beta-carboethoxyethyl)methylamine</i>
Cat. No.:	B1582114

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **N,N-Di-(beta-carboethoxyethyl)methylamine** for Researchers and Drug Development Professionals

Introduction: Understanding the Molecule


N,N-Di-(beta-carboethoxyethyl)methylamine is a tertiary amine characterized by a central methylamino group flanked by two carboethoxyethyl chains. Its molecular formula is $C_{11}H_{21}NO_4$, and it has a molecular weight of approximately 231.29 g/mol .[\[1\]](#)[\[2\]](#) This structure, which combines a basic nitrogen atom with two ester functional groups, makes it a versatile building block in organic synthesis. For professionals in pharmaceutical development and chemical research, a thorough understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating products. This guide provides a detailed analysis of the factors governing its solubility in various organic solvents, supported by theoretical principles and practical experimental protocols.

Section 1: Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. [\[3\]](#) **N,N-Di-(beta-carboethoxyethyl)methylamine** possesses distinct regions of varying polarity, leading to a nuanced solubility profile.

- The Tertiary Amine Core: The nitrogen atom has a lone pair of electrons, rendering it a Lewis base and a hydrogen bond acceptor.[\[4\]](#) This feature promotes interaction with protic and other polar solvents. With a predicted pKa of around 7.91, it is a weak base that can be protonated in acidic conditions to form a highly polar, water-soluble salt.[\[1\]](#)
- Dual Ester Groups: The two carboethoxy (-COOEt) groups are significant contributors to the molecule's polarity. The carbonyl oxygen and the ether oxygen atoms can both act as hydrogen bond acceptors, enhancing solubility in polar solvents.
- Alkyl Framework: The methyl group and the ethyl portions of the ester and side chains constitute the non-polar character of the molecule. These hydrocarbon regions favor interactions with non-polar solvents through van der Waals forces.

A key quantitative metric is the Topological Polar Surface Area (TPSA), which for this molecule is 55.8 Å².[\[1\]](#) This value suggests moderate polarity, indicating that the molecule will not be exclusively soluble in either highly polar or strictly non-polar solvents but will exhibit miscibility across a range of solvent types.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of the target molecule.

Section 2: Predicted Solubility Profile

While specific quantitative solubility data for **N,N-Di-(beta-carboethoxyethyl)methylamine** is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on its structural features and established chemical principles.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High / Miscible	The solvent's hydroxyl group can act as a hydrogen bond donor to the amine nitrogen and ester oxygens, leading to strong solvation.
Polar Aprotic	Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)	High / Miscible	Strong dipole-dipole interactions between the solvent and the polar functional groups (amine, esters) of the solute facilitate dissolution.
Non-Polar	Hexane, Toluene, Diethyl Ether	Low to Moderate	The non-polar alkyl chains of the solute interact favorably with these solvents, but the polar functional groups are poorly solvated, limiting overall solubility. ^[3]
Aqueous	Water	Low	While capable of hydrogen bonding, the molecule's significant non-polar character (11 carbons) limits its solubility in water. Solubility decreases with increasing carbon chain length in amines. ^[5]

Aqueous Acid	5% Hydrochloric Acid (HCl)	High	The basic tertiary amine is protonated to form an ammonium salt, which is ionic and thus highly soluble in the aqueous medium. [6]
Aqueous Base	5% Sodium Hydroxide (NaOH)	Low (with potential for reaction)	The molecule lacks acidic protons, so its solubility is not expected to increase. Prolonged exposure to strong bases could lead to hydrolysis of the ester groups. [7]

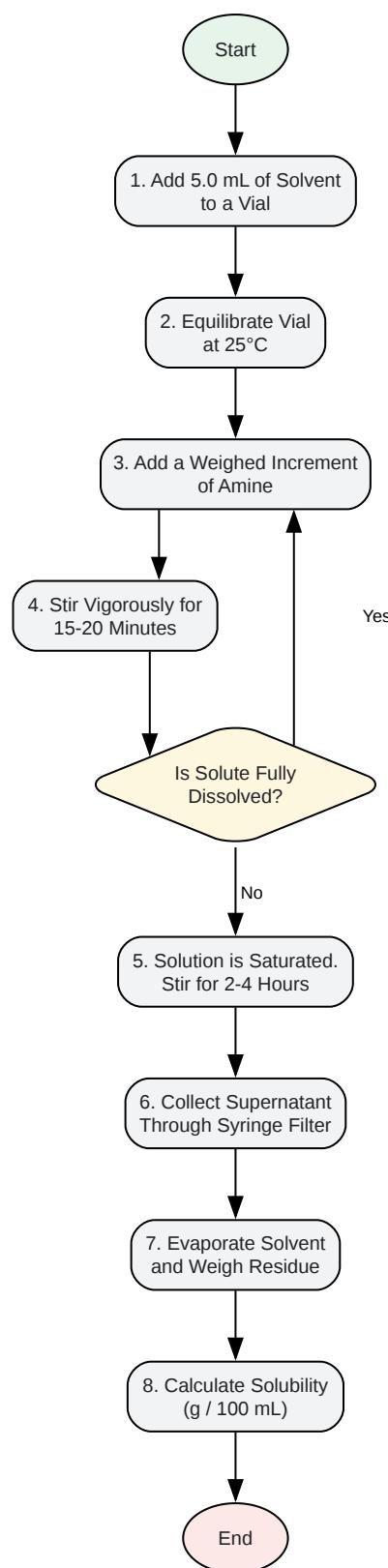
Section 3: Self-Validating Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Objective:

To quantitatively determine the solubility of **N,N-Di-(beta-carboethoxyethyl)methylamine** in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment:


- **N,N-Di-(beta-carboethoxyethyl)methylamine** (solute)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)

- Multiple glass vials (e.g., 10 mL) with screw caps
- Magnetic stirrer and stir bars
- Constant temperature bath or shaker
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μ m PTFE)

Step-by-Step Methodology:

- Preparation: Place a small magnetic stir bar into a series of clean, dry vials.
- Solvent Addition: Accurately pipette a fixed volume (e.g., 5.00 mL) of the chosen solvent into each vial.
- Temperature Equilibration: Place the vials in the constant temperature bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.
- Incremental Solute Addition:
 - Weigh a small, precisely known amount of **N,N-Di-(beta-carboethoxyethyl)methylamine** (e.g., 50 mg).
 - Add the solute to the first vial. Cap the vial securely and stir vigorously.
 - Observe for complete dissolution. If it dissolves completely, add another known increment of the solute to the same vial.
 - Repeat this process, allowing at least 15-20 minutes of stirring between additions to ensure equilibrium, until a small amount of solid solute remains undissolved. This indicates that the solution is saturated.
- Equilibration of Saturated Solution: Once saturation is confirmed, allow the suspension to stir for an extended period (e.g., 2-4 hours) at a constant temperature to ensure equilibrium is fully established.

- Sample Collection & Analysis:
 - Turn off the stirrer and allow the undissolved solid to settle.
 - Carefully draw a known volume of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to remove any undissolved microparticles.
 - Dispense the filtered, saturated solution into a pre-weighed vial.
 - Determine the mass of the collected solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved solute is obtained.
- Calculation:
 - Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of residue / Volume of aliquot collected) * 100

[Click to download full resolution via product page](#)

Caption: Experimental workflow for quantitative solubility determination.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling **N,N-Di-(beta-carboethoxyethyl)methylamine**.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9]
- Chemical Hazards: Amines can be corrosive and may cause skin and eye irritation or burns upon contact.[9][10][11] Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[8][9]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of **N,N-Di-(beta-carboethoxyethyl)methylamine**. By combining theoretical principles with a robust experimental protocol, researchers can confidently handle this compound and optimize its use in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N-Di-(beta-carboethoxyethyl)methylamine solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582114#n-n-di-beta-carboethoxyethyl-methylamine-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

